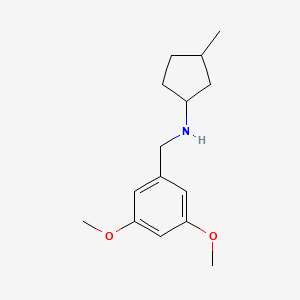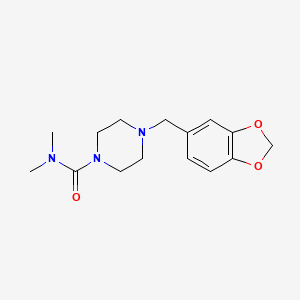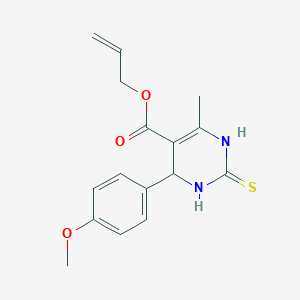
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine, also known as DMCPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMCPA belongs to the class of phenethylamine derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is not fully understood, but it is believed to act on several different targets in the brain. This compound is known to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also has antioxidant properties and can protect against oxidative stress, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It can increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound can also increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine for lab experiments is its unique chemical structure, which makes it a useful tool for studying the effects of phenethylamine derivatives on the brain. However, this compound is a synthetic compound and may not accurately reflect the effects of natural compounds on the brain. Additionally, more research is needed to fully understand the safety and toxicity of this compound.
Orientations Futures
There are several potential future directions for research on (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine. One area of interest is its use as a treatment for depression and anxiety disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application is as a treatment for addiction, as this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine involves several steps, starting from the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methylcyclopentanone in the presence of a catalyst to yield this compound.
Applications De Recherche Scientifique
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-4-5-13(6-11)16-10-12-7-14(17-2)9-15(8-12)18-3/h7-9,11,13,16H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHOWKMPJVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)

![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)


![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
